1-Aminobutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-aminobutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-4(6)3-5/h2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWWEZIJUCPALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469334 | |
| Record name | 1-aminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77369-28-9 | |
| Record name | 1-Amino-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77369-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-aminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Aminobutan 2 One
Chemo-Synthetic Routes to 1-Aminobutan-2-one and Its Structural Analogues
Traditional chemical methods for synthesizing α-amino ketones often involve multiple steps, including the use of protecting groups and reactive organometallic reagents, which can limit their efficiency and stereoselectivity. nih.govnih.gov
Oxidation Reactions as Primary Synthetic Pathways for Alpha-Amino Ketones
Oxidation reactions represent a key strategy for the synthesis of α-amino ketones. A notable example is the aza-Rubottom oxidation, which directly converts silyl (B83357) enol ethers into primary α-amino ketones at room temperature. nih.gov This method is particularly effective when using hexafluoroisopropanol (HFIP) as the solvent. nih.gov The reaction can proceed under transition-metal-free conditions or be catalyzed by transition metals. nih.gov
Another approach involves the oxidation of α-aminocarbonyl compounds. For instance, a palladium-catalyzed oxidative cross-coupling reaction enables the synthesis of α-aryl α-amino ketones through direct C–H oxidation and arylation. rsc.org Additionally, an iodine-catalyzed oxidative cross-coupling of α-amino ketones with alcohols, using a combination of air and dimethyl sulfoxide (B87167) (DMSO) as oxidants, provides an efficient route to α-carbonyl N,O-acetals. acs.org
The Heyns rearrangement is another valuable transformation where an α-hydroxy imine rearranges to an α-amino ketone via a hydroxy enamine intermediate in an intramolecular redox reaction. rsc.org This method effectively achieves the migration of a carbonyl group to the adjacent carbon. rsc.org
| Oxidation Method | Starting Material | Key Reagents/Catalysts | Product Type | Reference |
| Aza-Rubottom Oxidation | Silyl enol ether | Hexafluoroisopropanol (HFIP) | Primary α-amino ketone | nih.gov |
| Palladium-Catalyzed Oxidative Cross-Coupling | α-Aminocarbonyl compound, Aryl source | Palladium catalyst, Oxidant (e.g., T+BF4−) | α-Aryl α-amino ketone | rsc.org |
| Iodine-Catalyzed Oxidative Cross-Coupling | α-Amino ketone, Alcohol | I2, Air, DMSO | α-Carbonyl N,O-acetal | acs.org |
| Heyns Rearrangement | α-Hydroxy ketone | Amine | α-Amino ketone | rsc.org |
Exploration of Alternative Chemical Transformations for this compound Preparation
Beyond oxidation, several other chemical transformations have been developed for the synthesis of α-amino ketones. One-pot strategies offer an efficient alternative. For example, a metal-free, one-pot synthesis from benzylic secondary alcohols and amines proceeds through oxidation of the alcohol, α-bromination of the resulting ketone, and subsequent nucleophilic substitution to yield the α-amino ketone. organic-chemistry.org
The direct α-amination of ketones is another important route. This can be achieved using ammonium (B1175870) iodide as a catalyst and sodium percarbonate as a co-oxidant in a transition-metal-free process. organic-chemistry.org Copper-catalyzed direct α-amination of ketones, esters, and aldehydes has also been reported. organic-chemistry.org
The aza-benzoin condensation represents another synthetic avenue. Enantioselective versions of this reaction have been developed using aliphatic aldehydes and aryl-substituted Boc-imines, yielding α-amino ketones with good enantioselectivity. rsc.org
Furthermore, the synthesis of primary α-amino ketones can be accomplished from α-hydrazinyl compounds derived from ketones and azodicarbonyl compounds. nih.gov However, the cleavage of the N-N bond to obtain the final product can be challenging. nih.gov
Stereoselective Synthesis Approaches to Chiral Alpha-Amino Ketones
The development of stereoselective methods for synthesizing chiral α-amino ketones is crucial due to their importance in pharmaceuticals and as synthetic building blocks. rsc.org
One approach involves the palladium-catalyzed asymmetric arylation of in situ generated α-keto imines from C-acyl N-sulfonyl-N,O-aminals with arylboronic acids. rsc.org This method provides a direct route to acyclic α-amino ketones with high stereocontrol. rsc.org
Another strategy is the Rh(II)-catalyzed amination of triisopropylsilyl enol ethers, which produces chiral α-amino ketones with high enantiomeric excess. acs.org The direct asymmetric α-amination of ketones catalyzed by L-proline, using azodicarboxylates as the nitrogen source, also yields products with excellent enantioselectivities. acs.org
The addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl aldimines offers a pathway to δ- and ε-amino ketone derivatives with moderate to good diastereoselectivity. mdpi.com These intermediates can be further transformed into stereoisomerically pure cyclic compounds. mdpi.com
| Stereoselective Method | Key Catalyst/Reagent | Reactants | Enantiomeric/Diastereomeric Excess | Reference |
| Palladium-Catalyzed Asymmetric Arylation | Chiral Palladium(II) complex | C-acyl N-sulfonyl-N,O-aminals, Arylboronic acids | High stereocontrol | rsc.org |
| Rh(II)-Catalyzed Asymmetric Amination | Chiral Rh(II) catalyst | Triisopropylsilyl enol ethers, O-(4-nitrophenyl)hydroxylamine | 81–91% ee | acs.org |
| L-Proline-Catalyzed α-Amination | L-proline | Ketones, Azodicarboxylates | Up to 99% ee | acs.org |
| Addition to N-tert-Butanesulfinyl Aldimines | Functionalized organolithium compounds | N-tert-Butanesulfinyl aldimines | Moderate diastereoselectivity | mdpi.com |
Biocatalytic and Chemoenzymatic Strategies in Amino Ketone Synthesis
Biocatalytic and chemoenzymatic approaches provide powerful and sustainable alternatives to traditional chemical synthesis, often offering high stereoselectivity under mild reaction conditions. d-nb.inforesearchgate.net
Enzymatic Oxidation of Amino Alcohols to Corresponding Amino Ketones
The enzymatic oxidation of amino alcohols is a direct route to α-amino ketones. For instance, cell-free extracts of Escherichia coli contain an NAD+-dependent dl-1-aminopropan-2-ol dehydrogenase that can oxidize dl-1-aminobutan-2-ol to the corresponding amino ketone. nih.gov This enzymatic activity is distinct from L-threonine dehydrogenase, which is also present in these extracts. nih.gov
Enzyme cascades have also been developed for the synthesis of amino alcohols, which are precursors to amino ketones. These cascades can involve dioxygenases for regioselective and diastereoselective hydroxylation of amino acids, followed by decarboxylation to yield chiral amino alcohols. nih.gov Another multistep enzymatic pathway can convert L-phenylalanine to enantiomerically pure 1,2-amino alcohols through a series of deamination, decarboxylation, epoxidation, and hydrolysis steps. acs.org These amino alcohols can then be oxidized to the corresponding ketones. acs.org
Engineering of Amine Dehydrogenases and Related Biocatalysts for Amino Ketone Production
The engineering of enzymes, particularly amine dehydrogenases (AmDHs), has significantly expanded the toolbox for the synthesis of chiral amines and, by extension, amino ketones. hims-biocat.eumdpi.com AmDHs catalyze the reversible reductive amination of ketones to amines. hims-biocat.eu
AmDHs have been engineered from various amino acid dehydrogenases (AADHs) by altering the substrate binding pocket to accept ketones instead of the natural α-keto acid substrates. google.comfrontiersin.org For example, mutations in the residues responsible for recognizing the carboxyl group of the substrate in leucine (B10760876) dehydrogenase have successfully converted it into an AmDH. mdpi.com
These engineered AmDHs have been used for the asymmetric reductive amination of a wide range of ketones, including hydroxy ketones, to produce chiral amino alcohols with high enantioselectivity. frontiersin.orgrsc.org For instance, an engineered AmDH from Geobacillus stearothermophilus showed significantly improved catalytic efficiency in the transformation of 4-hydroxybutan-2-one to (R)-3-amino-1-butanol. rsc.org Similarly, native AmDHs have demonstrated efficiency in the synthesis of short-chain chiral amines from the corresponding ketones, such as the conversion of butan-2-one to (S)-butan-2-amine with high conversion and enantioselectivity. whiterose.ac.uk
The α-oxoamine synthase (AONS) family of enzymes offers another biocatalytic route, performing the stereospecific synthesis of α-amino ketones from α-amino acids in a single step without protecting groups. nih.govnih.gov
| Enzyme/Biocatalyst | Reaction Type | Substrate(s) | Product | Key Features | Reference |
| dl-1-aminopropan-2-ol dehydrogenase | Oxidation | dl-1-aminobutan-2-ol | This compound | NAD+-dependent | nih.gov |
| Engineered Amine Dehydrogenase (from AADH) | Reductive Amination | Ketones (e.g., 4-hydroxybutan-2-one) | Chiral amines/amino alcohols | High enantioselectivity (>99% ee) | mdpi.comrsc.org |
| Native Amine Dehydrogenase | Reductive Amination | Butan-2-one | (S)-Butan-2-amine | High conversion (up to 97.1%) and enantioselectivity (93.6% ee) | whiterose.ac.uk |
| α-Oxoamine Synthase (AONS) | Condensation/Decarboxylation | α-Amino acid, Acyl-CoA | α-Amino ketone | Stereospecific, single-step, no protecting groups needed | nih.govnih.gov |
Optimization of Biocatalytic Reaction Conditions for Enhanced Yield and Enantioselectivity
The biocatalytic synthesis of chiral amines and amino alcohols using enzymes like amine dehydrogenases (AmDHs) presents a sustainable alternative to traditional chemical methods. frontiersin.orgyork.ac.uk The optimization of reaction conditions is critical to maximize both the conversion of the starting ketone and the enantiomeric purity of the resulting amine product. rsc.org Key parameters that are typically adjusted include the choice of biocatalyst, substrate concentration, pH, temperature, and the efficiency of the cofactor regeneration system. frontiersin.orgresearchgate.net
Detailed Research Findings
Research into wild-type AmDHs has demonstrated their effectiveness in synthesizing small, chiral 2-aminoalkanes and related amino alcohols without the need for extensive protein engineering. frontiersin.orgyork.ac.uk Studies have focused on enzymes sourced from various microorganisms, such as CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2, to catalyze the reductive amination of prochiral ketones. frontiersin.org
The reaction conditions for these biocatalytic transformations are meticulously controlled. A typical setup involves an aqueous buffer system, often ammonium formate (B1220265) at a basic pH (e.g., pH 9.0), which also serves as the amine source. frontiersin.orgwhiterose.ac.uk The reaction requires a nicotinamide (B372718) cofactor, such as NADP+, which is continuously regenerated in situ using a secondary enzyme system, for example, a glucose dehydrogenase (GDH) that oxidizes glucose. frontiersin.orgwhiterose.ac.uk
The choice of AmDH is paramount as it significantly influences both yield and enantioselectivity. For the synthesis of the vicinal amino alcohol (3S)-3-aminobutan-2-ol from 3-hydroxybutan-2-one, four different wild-type AmDHs yielded good to high conversions (64.3%–73.3%) at a 10 mM substrate concentration. frontiersin.org Notably, the enantiomeric excess (ee) was also high across the tested enzymes for this particular product. frontiersin.orgresearchgate.net For other substrates, however, the choice of enzyme had a more pronounced effect on enantioselectivity. For instance, in the synthesis of (S)-butan-2-amine from butan-2-one, MsmeAmDH and CfusAmDH provided high ee values (96.0% and 98.1%, respectively), whereas MicroAmDH and MATOUAmDH2 resulted in lower enantiopurity. whiterose.ac.uk
The data below, derived from studies on various wild-type amine dehydrogenases, illustrates the impact of enzyme selection on conversion and enantiomeric excess for different ketone substrates at a 10 mM concentration. frontiersin.org
Table 1: Influence of Different Wild-Type Amine Dehydrogenases on Product Conversion and Enantioselectivity
| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Butan-2-one | MsmeAmDH | (S)-Butan-2-amine | 18.5 | 96.0 |
| Butan-2-one | CfusAmDH | (S)-Butan-2-amine | 15.4 | 98.1 |
| 1-Methoxypropan-2-one | MicroAmDH | (S)-1-Methoxypropan-2-amine | 78.4 | 97.4 |
| 1-Methoxypropan-2-one | CfusAmDH | (S)-1-Methoxypropan-2-amine | 63.9 | 98.1 |
| 1-Methoxypropan-2-one | MsmeAmDH | (S)-1-Methoxypropan-2-amine | 56.5 | 98.1 |
| 3-Hydroxybutan-2-one | MsmeAmDH | (3S)-3-Aminobutan-2-ol | 73.3 | 99.4 |
| 3-Hydroxybutan-2-one | MicroAmDH | (3S)-3-Aminobutan-2-ol | 64.3 | >99.9 |
| 1-Hydroxybutan-2-one | MicroAmDH | (S)-2-Aminobutan-1-ol | 91.5 | 99.0 |
Data sourced from a study on native AmDHs, with reactions conducted at 30°C in 2 M NH4HCO2 buffer (pH 9.0) with a NADP+ recycling system. frontiersin.org
The following table details the effect of initial substrate concentration on the final conversion percentage when using the MsmeAmDH enzyme.
Table 2: Effect of Substrate Concentration on Conversion using MsmeAmDH
| Substrate | Concentration (mM) | Reaction Time (h) | Enzyme Conc. (mg/mL) | Conversion (%) |
|---|---|---|---|---|
| Butan-2-one | 50 | 24 | 0.5 | >99 |
| Butan-2-one | 100 | 24 | 0.5 | 98.7 |
| Butan-2-one | 150 | 24 | 0.5 | 96.5 |
| Butan-2-one | 200 | 24 | 0.5 | 83.2 |
| Butan-2-one | 300 | 24 | 0.5 | 45.4 |
| 1-Methoxypropan-2-one | 50 | 24 | 0.5 | 85.9 |
| 1-Methoxypropan-2-one | 100 | 24 | 0.5 | 74.0 |
| 1-Methoxypropan-2-one | 150 | 24 | 0.5 | 81.3 |
| 1-Methoxypropan-2-one | 200 | 48 | 0.5 | 58.0 |
Data adapted from studies on MsmeAmDH performance at 30°C in 2 M NH4HCO2 buffer (pH 9.0). frontiersin.orgwhiterose.ac.uk
Further process intensification can be achieved through semi-preparative scale-up experiments. Successful synthesis of (S)-butan-2-amine has been performed at a 150 mM substrate concentration, achieving over 99% conversion and resulting in a 51% isolated yield with 92.6% ee after distillation. frontiersin.orgwhiterose.ac.uk Similarly, engineered AmDHs have been used in preparative-scale reactions to synthesize (S)-2-aminobutan-1-ol from 1-hydroxybutan-2-one, achieving conversions of 91-99% at substrate concentrations as high as 200 mM. frontiersin.org These results underscore the potential of biocatalysis for the efficient and highly selective production of valuable chiral compounds. researchgate.net
Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Aminobutan 2 One
Kinetic and Thermodynamic Aspects of 1-Aminobutan-2-one Reactions
Understanding the kinetic and thermodynamic aspects of chemical reactions involving this compound is crucial for predicting reaction outcomes, optimizing reaction conditions, and elucidating reaction mechanisms. These aspects govern the rate at which a reaction proceeds and the extent to which it will proceed towards equilibrium.
Kinetic Aspects: Kinetics focuses on the rate of chemical reactions and the factors that influence them. For this compound, its reactivity stems from the presence of both an amine (-NH₂) group and a ketone (C=O) group.
Reaction Rate: The speed at which this compound participates in a chemical transformation is influenced by several factors, including temperature, concentration of reactants, and the presence of catalysts. For instance, reactions involving the nucleophilic amine group or electrophilic carbonyl carbon can be accelerated by increasing temperature or reactant concentrations.
Activation Energy: Chemical reactions require a certain minimum amount of energy, known as activation energy (Eₐ), for reactant molecules to overcome the energy barrier and form products. A lower activation energy leads to a faster reaction rate. Catalysts can lower the activation energy by providing an alternative reaction pathway, thereby increasing the reaction rate without being consumed in the process. While specific activation energies for reactions of this compound were not found in the provided literature, this parameter is fundamental to understanding its reaction kinetics.
Reaction Mechanisms: The sequence of elementary steps by which a reaction occurs is its mechanism. For this compound, potential reactions include nucleophilic addition to the carbonyl group, Schiff base formation with aldehydes or ketones, reactions involving the alpha-carbons adjacent to the carbonyl, or reactions of the amine group itself (e.g., acylation, alkylation). Determining the rate law (which relates the reaction rate to the concentrations of reactants) and studying the effect of substituents or catalysts can help elucidate these mechanisms.
Thermodynamic Aspects: Thermodynamics deals with the energy changes associated with chemical reactions and their tendency to occur. It helps predict the feasibility and equilibrium position of a reaction.
Enthalpy Change (ΔH): This represents the heat absorbed or released during a reaction at constant pressure. Exothermic reactions (ΔH < 0) release heat and are generally favored, while endothermic reactions (ΔH > 0) absorb heat.
Entropy Change (ΔS): This measures the change in disorder or randomness of a system during a reaction. Reactions that increase disorder (ΔS > 0) are generally favored.
Gibbs Free Energy (ΔG): The spontaneity of a reaction is determined by the Gibbs free energy change, calculated as ΔG = ΔH - TΔS, where T is the absolute temperature. A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction.
Equilibrium Constant (K<0xE2><0x82><0x91><0xE1><0xB5><0xA1>): For reversible reactions, the equilibrium constant quantifies the ratio of products to reactants at equilibrium. It is directly related to the standard Gibbs free energy change (ΔG°) by the equation ΔG° = -RT ln K<0xE2><0x82><0x91><0xE1><0xB5><0xA1>, where R is the ideal gas constant. A larger K<0xE2><0x82><0x91><0xE1><0xB5><0xA1> indicates that the equilibrium lies further towards the products.
Research Findings and Data Tables: A comprehensive review of the provided search results did not yield specific experimental kinetic data (such as rate constants, activation energies, or detailed reaction orders) or thermodynamic data (such as equilibrium constants, enthalpy, or entropy changes) for reactions directly involving this compound. While general principles of reaction kinetics and thermodynamics applicable to molecules with amine and ketone functionalities were identified, and data for related compounds such as 2-amino-1-butanol or 4-aminobutan-2-one (B1611400) were found in some sources, direct quantitative research findings for this compound's reactions were not available. Consequently, detailed research findings and data tables for this specific section cannot be generated based on the provided information.
Strategic Applications of 1 Aminobutan 2 One in Complex Organic Synthesis
Role as a Versatile Chiral Building Block for Advanced Molecular Architectures
1-Aminobutan-2-one, as a member of the α-amino ketone class of compounds, is a significant chiral building block in organic synthesis. The strategic placement of an amine group adjacent to a carbonyl group provides dual functionality, making it a versatile precursor for a variety of complex molecules. The development of new drugs increasingly relies on the use of such chiral building blocks to ensure a precise match with biological targets, which are inherently chiral. enamine.net
The reactivity of this compound allows for a range of chemical transformations. The carbonyl group can be reduced to form chiral 1,2-amino alcohols, which are themselves valuable intermediates and ligands in asymmetric synthesis. researchgate.net Conversely, the amine group can act as a nucleophile or be transformed into amide bonds. This bifunctional nature is crucial for the construction of advanced molecular architectures, where precise control over stereochemistry and functional group arrangement is paramount. Amino acids and their derivatives are frequently used as chiral precursors for the synthesis of biologically active target molecules. researchgate.net The application of these building blocks is a fundamental strategy in creating enantiopure compounds for the pharmaceutical and agrochemical industries. researchgate.net
The utility of α-amino ketones like this compound is underscored by their role as intermediates in the preparation of more complex chiral amines and nitrogen-containing heterocycles. The ability to use these simple, functionalized molecules to construct intricate and stereochemically defined structures highlights their importance as foundational elements in modern synthetic chemistry. nih.gov
Utilization in Multi-Component Reactions for Diverse Heterocyclic Scaffolds
Multi-component reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials. rsc.orgnih.gov Enaminones, which can be derived from α-amino ketones like this compound, are particularly effective substrates in MCRs for the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.gov
Enaminones possess multiple reactive sites, allowing them to react with various nucleophiles and electrophiles to construct diverse heterocyclic systems. researchgate.netscirp.org The reaction of an enaminone derived from this compound with different reagents can lead to the formation of various heterocyclic scaffolds, which are prevalent in many biologically active compounds. orientjchem.orgfrontiersin.org For instance, MCRs involving enaminones are used to synthesize important heterocycles such as pyrazoles, pyridines, pyrimidines, and imidazoles. rsc.orgscirp.orgresearchgate.net
The general strategy involves the reaction of the enaminone with other components in a one-pot synthesis. These reactions often proceed through a cascade of bond-forming events to rapidly build molecular complexity. researchgate.net The versatility of this approach allows for the creation of large libraries of related compounds for drug discovery and medicinal chemistry applications by systematically varying the starting components. nih.gov
Examples of Heterocyclic Scaffolds from Enaminone-Based MCRs
| Reactant Type 1 | Reactant Type 2 | Resulting Heterocyclic Scaffold | Reaction Type |
|---|---|---|---|
| Enaminone | Hydrazine Hydrate | Bipyrazoles | Condensation/Cyclization nih.gov |
| Enaminone | Active Methylene Compound | Substituted Pyridines | Condensation/Cyclization nih.gov |
| Enaminone | Guanidine | Pyrimidines | Condensation/Cyclization scirp.org |
| Enaminone | Aminopyrazole | Pyrazolopyrimidines | Addition/Intramolecular Cyclization scirp.org |
Precursor in the Total Synthesis of Natural Products and Bioactive Compounds
The total synthesis of natural products and other bioactive molecules is a critical area of organic chemistry that validates synthetic strategies and provides access to valuable compounds for biological study. nih.govresearchgate.net Chiral building blocks like this compound serve as essential starting materials in these complex synthetic endeavors. researchgate.net Their inherent chirality and functional handles allow for the efficient and stereocontrolled construction of intricate molecular frameworks. nih.gov
A key transformation of α-amino ketones is their reduction to chiral amino alcohols. Chiral amino alcohols are prevalent structural motifs in a vast number of pharmaceuticals and natural products. nih.govnih.gov For example, engineered amine dehydrogenases have been used for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols, demonstrating a biotechnological route to these important synthons. nih.gov An enzymatic process was developed for the synthesis of N-substituted 1,2-amino alcohols, which are key intermediates for anti-malaria and cytotoxic tetrahydroquinoline alkaloids. researchgate.net
The use of carbohydrates as a chiral source has also been a successful strategy for the total synthesis of a wide variety of bioactive natural products, including macrolide and β-lactam antibiotics. nih.gov Similarly, this compound can be envisioned as a chiral precursor in synthetic pathways leading to complex targets. The ability to introduce both a nitrogen and an oxygen functionality with defined stereochemistry makes it a valuable starting point for assembling the core structures of many bioactive compounds. weebly.comresearchgate.net
Role of this compound as a Precursor
| Target Compound Class | Key Intermediate Derived from Precursor | Significance |
|---|---|---|
| Pharmaceuticals | Chiral α-Amino Alcohols | Essential structural moieties in many drugs. nih.gov |
| Bioactive Alkaloids (e.g., Tetrahydroquinolines) | N-substituted 1,2-Amino Alcohols | Core components of cytotoxic and anti-malarial compounds. researchgate.net |
| General Bioactive Molecules | Chiral Amines | Over 80% of drugs and drug candidates contain amine functionality. yale.edu |
Application in Asymmetric Synthesis for Stereocontrolled Construction of Carbon-Carbon Bonds
The construction of carbon-carbon bonds with high stereocontrol is a central goal of asymmetric synthesis. nih.gov this compound and related α-amino ketones are valuable substrates in methodologies aimed at achieving this goal. The presence of both an amine and a ketone offers multiple avenues for directing the stereochemical outcome of C-C bond-forming reactions.
One major application is in the synthesis of chiral amines and amino acids. yale.edu For instance, radical addition to imine derivatives, which can be formed from this compound, provides an effective method for C-C bond formation. researchgate.net By using chiral auxiliaries or catalysts, these radical additions can be rendered highly diastereoselective, leading to the synthesis of enantiomerically pure α,β-dialkyl-β-amino acids. researchgate.net The imine functionality acts as an excellent radical acceptor, facilitating the construction of the new C-C bond at a specific position. researchgate.net
Furthermore, the ketone moiety can be converted into a chiral enolate or other nucleophilic species. The subsequent reaction with an electrophile, guided by a chiral ligand or auxiliary, can establish a new stereocenter. nih.gov The development of catalytic asymmetric methods for C-C bond formation is a rapidly advancing field, and substrates like this compound are ideal for testing and applying new catalytic systems designed for creating quaternary stereocenters and other challenging chiral motifs. nih.gov The stereocontrolled synthesis of complex molecules often relies on the strategic use of such functionalized building blocks to ensure the desired three-dimensional arrangement of atoms. researchgate.net
Biochemical Pathways and Enzymatic Transformations Involving 1 Aminobutan 2 One
Identification and Characterization of Enzymes Acting on 1-Aminobutan-2-one
The metabolic fate of this compound is dictated by the action of several key enzymes, primarily ammonia-lyases and aminotransferases, which catalyze its conversion, and reductases that act on related alpha-ketoamines.
Ammonia-Lyases and Aminotransferases in Metabolic Conversion Pathways
Ammonia-lyases and aminotransferases are pivotal in the conversion of this compound. A 4-aminobutan-2-one (B1611400) ammonia-lyase is a key enzyme in some engineered pathways for 1,3-butanediol (B41344) (1,3-BDO) production. google.com This enzyme catalyzes the removal of an amino group from this compound.
Similarly, 4-aminobutan-2-one aminotransferases, also known as transaminases, are involved in the transfer of an amino group from this compound to an acceptor molecule. google.comgoogle.com This reaction is a common mechanism in amino acid metabolism. wou.edu These enzymes often require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the transfer of the amino group. beilstein-institut.deresearchgate.net The activity of these enzymes is crucial for integrating this compound into central metabolic pathways.
| Enzyme Class | Specific Enzyme Example | Function | Reference |
| Ammonia-Lyase | 4-aminobutan-2-one ammonia-lyase | Catalyzes the elimination of ammonia (B1221849) from this compound. | google.com |
| Aminotransferase | 4-aminobutan-2-one aminotransferase | Transfers the amino group from this compound to a keto-acid acceptor. | google.comgoogle.com |
Enzymatic Reduction of Alpha-Ketoamines in Biological Systems
The reduction of alpha-ketoamines, a class of compounds to which this compound belongs, is another significant enzymatic transformation. This reduction is typically catalyzed by oxidoreductases or dehydrogenases. For instance, a 4-aminobutan-2-one oxidoreductase (deaminating) can convert this compound to a different product while removing the amino group. google.comgoogle.com
Ketoreductases (KREDs) are a class of enzymes known for their ability to catalyze the stereoselective reduction of keto groups, including those in alpha-keto esters and amides. researchgate.netresearchgate.net This enzymatic reduction is a valuable tool for producing chiral alcohols, which are important building blocks in chemical synthesis. researchgate.net While direct studies on the reduction of this compound by specific ketoreductases are not detailed in the provided context, the general activity of these enzymes on similar substrates suggests their potential role in its metabolism.
Role of this compound as an Intermediate in Specific Biosynthetic Routes
This compound serves as a key intermediate in engineered biosynthetic pathways and can be utilized as a nitrogen source by certain microorganisms.
Involvement in 1,3-Butanediol Biosynthesis Pathways
Engineered microbial pathways have been developed for the production of 1,3-butanediol (1,3-BDO), a valuable chemical. In some of these designed pathways, this compound is a crucial intermediate. google.comgoogle.comgoogleapis.com One such pathway starts from a precursor like 2-amino-4-ketopentanoate (AKP). Through a series of enzymatic reactions including decarboxylation, this compound is formed. google.com This intermediate is then further converted by enzymes such as 4-aminobutan-2-one ammonia-lyase or aminotransferase to eventually yield 1,3-BDO. google.comgoogle.com
A specific engineered pathway for 1,3-BDO production involves the following enzymatic steps:
AKP thiolase
AKP decarboxylase to produce this compound
4-aminobutan-2-one aminotransferase or oxidoreductase (deaminating)
3-oxobutyraldehyde reductase (aldehyde reducing)
4-hydroxy-2-butanone reductase to yield 1,3-butanediol google.com
Metabolism as a Nitrogen Source in Microbial Systems
Microorganisms can utilize a wide variety of organic compounds as nitrogen sources. csic.esnih.gov The assimilation of these compounds typically involves their catabolism to release ammonium (B1175870), which can then be incorporated into central nitrogen metabolism, primarily through the synthesis of glutamate (B1630785) and glutamine. csic.esnih.gov
While direct evidence for the metabolism of this compound as a sole nitrogen source is not explicitly detailed in the provided search results, the metabolism of similar amino compounds, such as amino alcohols, by bacteria like Pseudomonas species has been studied. nih.gov These organisms can break down amino alcohols, releasing the amino group for use in biosynthesis. nih.gov Given that Pseudomonas putida is known for its diverse nitrogen metabolism and its ability to utilize various nitrogenous compounds, it is plausible that it or similar microorganisms could metabolize this compound as a nitrogen source. asm.org The catabolism would likely involve deamination by an aminotransferase or ammonia-lyase, releasing ammonia for cellular use. csic.es
Enzymatic Promiscuity and Pathway Engineering for Related Amino Compounds
Enzymatic promiscuity, the ability of an enzyme to catalyze reactions other than its primary physiological one, is a key driver of enzyme evolution and a valuable tool in metabolic engineering. beilstein-institut.deacs.org This phenomenon allows for the development of novel biosynthetic pathways and the production of non-canonical amino acids and other valuable compounds. beilstein-institut.denih.gov
The enzymes involved in the metabolism of this compound, such as aminotransferases and ammonia-lyases, are known for their potential promiscuity. beilstein-institut.de For example, PLP-dependent enzymes are particularly noted for their catalytic versatility. beilstein-institut.de This promiscuity can be harnessed and enhanced through protein engineering techniques like directed evolution to create enzymes with novel specificities and activities. wisc.eduresearchgate.net
Synthesis and Characterization of 1 Aminobutan 2 One Derivatives and Analogues
Stereoisomeric Forms of Amino Ketones and Their Synthetic Routes
While 1-aminobutan-2-one itself is an achiral molecule, the broader class of α-amino ketones represents a significant group of compounds in organic synthesis, often serving as crucial building blocks for more complex, biologically active molecules. nih.gov The introduction of a substituent at either the α-carbon (C1) or the C3 position of the this compound backbone creates a chiral center, leading to the existence of stereoisomers (enantiomers and diastereomers). The synthesis of these chiral α-amino ketones in an enantiomerically pure form is a key objective in synthetic chemistry. nih.gov
Various stereoselective synthetic strategies have been developed to achieve high enantiopurity in α-amino ketones. These methods are essential for producing optically active compounds that are often required for pharmaceutical applications. nih.gov
Key Synthetic Routes for Chiral α-Amino Ketones:
Asymmetric Electrophilic Amination: This method involves the reaction of ketone enolates with an electrophilic nitrogen source in the presence of a chiral catalyst. The catalyst directs the approach of the aminating agent to one face of the enolate, resulting in the preferential formation of one enantiomer.
Catalytic Asymmetric Reduction of α-Keto Imines: α-Keto imines, which can be generated in situ from precursors like C-acyl N-sulfonyl-N,O-aminals, can undergo enantioselective reduction. nih.gov Chiral catalysts, often based on transition metals like palladium, are employed to deliver a hydride to the imine carbon from a specific direction, leading to a chiral α-amino ketone. nih.gov
Asymmetric Addition to Imines: Transition-metal-catalyzed asymmetric additions of organometallic reagents (e.g., arylboronic acids) to imines are a powerful method for creating C-C bonds while simultaneously setting a stereocenter. nih.gov This approach offers a direct route to acyclic α-amino ketones with high stereocontrol. nih.gov
Rearrangement Reactions: The Heyns rearrangement, which involves the transformation of an α-hydroxy imine to an α-amino ketone, can be rendered stereoselective. Similarly, asymmetric Wolff rearrangements of α-alkylated-α-diazoketones, derived from α-amino acids, can produce chiral β-amino acid derivatives, which can be precursors to chiral α-amino ketones. acs.org
Kinetic Resolution: Racemic mixtures of α-amino ketones or their precursors can be resolved using chiral catalysts that selectively react with one enantiomer, leaving the other enriched. For instance, a chiral Palladium(II) complex catalyst can be used in the arylation of α-keto imines, which involves the kinetic resolution of a racemic starting material. nih.gov
Below is a table summarizing some of the modern catalytic asymmetric methods for synthesizing chiral α-amino ketones.
| Synthetic Strategy | Precursors | Catalyst/Reagent | Key Features |
| Asymmetric Arylation | C-acyl N-sulfonyl-N,O-aminals, Arylboronic acids | Chiral Palladium(II) complex | In situ generation of α-keto imines; high enantioselectivity. nih.gov |
| Transfer Hydrogenation | α-Keto ketimines | Chiral Brønsted acid | High yields and excellent enantioselectivity for diaryl and aryl-alkyl ketones. |
| Aza-Benzoin Condensation | Aldehydes, Boc-imines | Chiral N-heterocyclic carbene (NHC) | Good yields and satisfactory enantioselectivity for aliphatic aldehydes. |
| Nucleophilic Amination | Azoalkenes, Anilines | Chiral Phosphoric acid | Produces highly enantioenriched α-amino hydrazones, which are then converted to α-amino ketones. |
| Phase-Transfer Catalysis | Racemic α-bromo ketones | Chiral quaternary ammonium (B1175870) salt | Transformation to chiral α-azido ketones, which are then reduced to α-amino ketones. acs.org |
N-Substituted and Carbon-Substituted Derivatives of this compound
The chemical versatility of this compound allows for the synthesis of a wide array of derivatives through modifications at the nitrogen atom (N-substitution) or the carbon skeleton (C-substitution). These derivatives are valuable for creating new chemical entities with potentially unique properties and applications.
N-Substituted Derivatives
The primary amine group of this compound is nucleophilic and can readily participate in a variety of reactions to form N-substituted derivatives.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through reaction with alkyl halides via an SN2 mechanism. Another common method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction to the corresponding secondary or tertiary amine.
N-Acylation: Reaction with acyl halides or anhydrides leads to the formation of amides. This is a fundamental transformation for building more complex structures and is often used as a protecting group strategy.
N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides, which are stable functional groups found in many pharmaceutical compounds.
Carbon-Substituted Derivatives
Modifying the carbon backbone of this compound can be achieved through various synthetic strategies, often starting from precursors other than this compound itself.
α-Alkylation: Direct alkylation at the C1 position can be challenging due to potential side reactions. A more controlled approach involves the use of α-diazoketones derived from amino acids. These can be deprotonated and then reacted with electrophiles to introduce an alkyl group at the α-position. acs.org
Aldol and Mannich-type Reactions: The enolizable nature of the ketone allows for C-C bond formation at the C3 position. For instance, the Mukaiyama aldol reaction of corresponding silyl (B83357) enol ethers with aldehydes can produce β-hydroxy-α-amino ketones. kyoto-u.ac.jp Mannich-type reactions, involving an aldehyde and another amine, can also be used to introduce aminomethyl groups at the C3 position.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as the reaction of α-amino acid-derived thiol esters with organozinc or organostannane reagents, provide a mild method for synthesizing α-amino ketones with various carbon substituents. nih.govnih.gov
The table below provides examples of reactions to generate N- and C-substituted derivatives.
| Derivative Type | Reaction | Reagents | Product Class |
| N-Substituted | N-Alkylation (SN2) | Alkyl halide (e.g., CH₃I) | Secondary amine |
| N-Substituted | N-Acylation | Acyl chloride (e.g., CH₃COCl) | Amide |
| N-Substituted | N-Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonamide |
| C-Substituted | α-Alkylation | α-Diazoketone precursor, Base, Electrophile | α-Substituted α-amino ketone |
| C-Substituted | Mukaiyama Aldol Reaction | Silyl enol ether, Aldehyde, Lewis acid | β-Hydroxy-α-amino ketone |
| C-Substituted | Fukuyama Coupling | Thiol ester, Organozinc reagent, Pd catalyst | α-Amino ketone with C-terminal modification |
Preparation and Application of Protecting Group Strategies for Amino Ketones
In the synthesis of complex molecules derived from this compound, the presence of two reactive functional groups—the amine and the ketone—necessitates the use of protecting groups. fiveable.me A protecting group temporarily masks a functional group to prevent it from reacting under certain conditions, allowing for selective transformations elsewhere in the molecule. organic-chemistry.orgwikipedia.org The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its removal (deprotection) without affecting other parts of the molecule. organic-chemistry.org
Protecting the Amino Group:
The nucleophilic and basic nature of the primary amine in this compound often requires protection to prevent unwanted side reactions during, for example, C-C bond formation involving the ketone. nih.gov Common protecting groups for amines include carbamates, which reduce the nucleophilicity of the nitrogen.
Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable under basic and nucleophilic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). ug.edu.pl
Cbz (carboxybenzyl): Also known as the Z group, it is introduced using benzyl chloroformate. It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.
Fmoc (9-fluorenylmethyloxycarbonyl): This group is introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by bases, such as piperidine. fiveable.me This property makes it "orthogonal" to the Boc group, allowing for selective deprotection when both are present in a molecule. organic-chemistry.orgwikipedia.org
Protecting the Carbonyl Group:
The electrophilic carbonyl group of this compound may need protection from nucleophiles or reducing agents when reactions are intended to occur at the amino group.
Acetals and Ketals: The most common protecting groups for carbonyls are acetals and ketals, formed by reacting the ketone with a diol (e.g., ethylene glycol) under acidic conditions. fiveable.mewikipedia.org They are stable to bases, organometallic reagents, and hydrides but are easily hydrolyzed back to the ketone with aqueous acid. wikipedia.org
Dithianes: Reaction with a dithiol (e.g., 1,3-propanedithiol) forms a cyclic thioacetal, or dithiane. These are very stable and can be removed using reagents like mercury(II) salts.
The strategic application of these protecting groups allows for a stepwise and controlled synthesis of complex derivatives of this compound.
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) ug.edu.pl |
| Amine | Carboxybenzyl | Cbz (or Z) | Benzyl chloroformate | Catalytic Hydrogenation |
| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) fiveable.me |
| Ketone | Acetal/Ketal | - | Ethylene glycol, Acid catalyst | Aqueous Acid wikipedia.org |
| Ketone | Dithiane | - | 1,3-Propanedithiol, Lewis acid | HgCl₂, CaCO₃, aq. CH₃CN |
Design and Synthesis of Amino Ketone-Based Ligands for Metal Complexes
Amino ketones and their derivatives are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. nih.gov Their bifunctional nature, containing both a nitrogen donor (from the amino group) and an oxygen donor (from the ketone or a derivative thereof), allows them to act as bidentate ligands, forming stable chelate rings with metal centers. wikipedia.org The stereochemistry of chiral amino ketone-based ligands can effectively transfer chirality to the metal complex, enabling enantioselective transformations. nih.gov
Design Principles:
The design of effective amino ketone-based ligands often involves several key considerations:
Chirality: A chiral center, typically at the α-carbon, is essential for inducing enantioselectivity. The synthesis of enantiomerically pure ligands is therefore crucial. nih.gov
Chelation: The ability to form a stable five- or six-membered chelate ring with the metal enhances the rigidity and stability of the catalyst, which often leads to higher selectivity. wikipedia.org
Steric and Electronic Tuning: Modification of the substituents on the amino ketone backbone allows for fine-tuning of the steric and electronic properties of the ligand. This can influence the reactivity and selectivity of the resulting metal complex.
Modularity: A modular synthesis approach, where different chiral components and substituents can be easily introduced, facilitates the rapid generation of a library of ligands for screening in various catalytic reactions. nih.gov
Synthesis of Ligands and Metal Complexes:
The synthesis of these ligands typically starts with a chiral α-amino ketone or a precursor like a chiral amino alcohol. The amino and/or keto functionalities can be further modified. For example, the ketone can be reduced to an alcohol to create an amino alcohol ligand, or the amine can be derivatized to form an imine or an amide.
These ligands can then be complexed with a variety of transition metals, such as rhodium, iridium, palladium, and ruthenium. mdpi.comgoogle.com The resulting metal complexes are often used as catalysts in a range of asymmetric reactions.
Applications in Asymmetric Catalysis:
Amino ketone-derived ligands have been successfully employed in several important catalytic asymmetric reactions:
Asymmetric Hydrogenation and Transfer Hydrogenation: Chiral iridium and ruthenium complexes bearing amino acid or amino alcohol-derived ligands are highly effective for the enantioselective reduction of ketones to chiral alcohols. google.commdpi.com
Asymmetric C-C Bond Forming Reactions: Palladium complexes with chiral P,N-ligands, which can be derived from amino ketones, have shown high efficacy in asymmetric allylic alkylations. nih.gov
Hydrosilylation of Ketones: Rhodium complexes of chiral ligands can catalyze the asymmetric hydrosilylation of ketones, which provides another route to chiral alcohols. oup.com
The development of novel amino ketone-based ligands continues to be an active area of research, driven by the demand for new and efficient catalysts for the synthesis of enantiomerically pure compounds.
Theoretical and Computational Chemistry Investigations of 1 Aminobutan 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), provide a foundational understanding of 1-Aminobutan-2-one's electronic structure and inherent reactivity. These calculations can elucidate electron distribution, identify nucleophilic and electrophilic centers, and predict bond strengths and molecular orbital energies (HOMO/LUMO) vulcanchem.comresearchgate.netnorthwestern.edu. For instance, DFT calculations, such as those using the B3LYP functional with the 6-31G* basis set, have been used to determine properties like the dipole moment and logP, offering insights into the molecule's polarity and lipophilicity vulcanchem.com. The electron-withdrawing nature of substituents, like fluorine in related compounds, can significantly influence the electronic density across the molecule, affecting its reactivity towards various chemical species vulcanchem.comnorthwestern.edu. Analyzing frontier molecular orbitals (HOMO/LUMO) is crucial for predicting reaction pathways and identifying sites prone to electrophilic or nucleophilic attack researchgate.net.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational methods are extensively used to dissect the step-by-step pathways of chemical reactions involving this compound. By calculating the energies of transition states and reaction intermediates, researchers can map out the complete reaction mechanism, identifying the rate-limiting steps and understanding how catalysts or reaction conditions influence the process numberanalytics.comosu.edudigitellinc.com. For example, DFT calculations can predict transition states for nucleophilic substitutions, guiding solvent selection and providing insights into reaction kinetics . Understanding these mechanisms is vital for optimizing synthetic routes and predicting the behavior of this compound in various chemical transformations numberanalytics.comosu.edudigitellinc.com.
Docking Studies of this compound with Biomacromolecules for Enzymatic Insights
Molecular docking studies are employed to predict the binding modes and affinities of this compound with biological targets, such as enzymes and receptors smolecule.comacs.orgresearchgate.netnih.govescholarship.orgresearchgate.netacs.org. These simulations help elucidate potential enzymatic interactions and mechanisms of action by identifying key binding sites and intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-π stacking) between the compound and the biomacromolecule researchgate.netnih.govescholarship.org. For instance, docking studies can evaluate how the amine group or other functional moieties of this compound interact within an enzyme's active site, providing crucial insights for drug design or understanding biochemical pathways acs.orgnih.gov. Such studies are essential for predicting biological activity and guiding the development of new therapeutic agents or chemical probes nih.govescholarship.org.
Emerging Research Avenues and Future Prospects for 1 Aminobutan 2 One
Integration of 1-Aminobutan-2-one Synthesis into Continuous Flow Chemistry Platforms
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control, safety, and scalability for chemical synthesis aurigeneservices.comosti.gov. Studies on related β-aminoketones have successfully demonstrated their synthesis in continuous flow reactors, achieving high yields and productivities with significantly reduced reaction times researchgate.netnih.gov. These advancements involve optimizing reactor setups to mitigate issues like clogging from salt precipitates, a common challenge in such syntheses researchgate.netnih.gov. The inherent advantages of flow systems, including precise control over reaction parameters (temperature, residence time), improved heat and mass transfer, and the ability to safely handle reactive intermediates, make them ideal for producing valuable chemical building blocks like this compound aurigeneservices.comosti.gov. Research into the continuous flow synthesis of similar aminoketone structures, such as 1,1-cyclopropane aminoketones, showcases rapid reaction times and high throughput, suggesting a promising future for adapting these techniques to this compound production rsc.orgrsc.org.
Advanced Biocatalytic Applications and Enzyme Evolution Strategies
Biocatalysis, leveraging the specificity and efficiency of enzymes, represents a key area for sustainable chemical synthesis researchgate.netresearchgate.netresearchgate.netwjarr.com. While direct research on this compound using biocatalysis is still developing, studies on related α-amino ketones indicate significant potential researchgate.net. Enzyme engineering, including directed evolution and rational design, is crucial for tailoring enzymes to specific synthetic tasks, enhancing their activity, stability, and substrate scope nih.govnih.govnih.gov. Future research could focus on identifying or engineering enzymes capable of efficiently synthesizing this compound from accessible precursors, aligning with green chemistry principles. The combination of biocatalysis with continuous flow technology is also an active area, allowing for the reuse of immobilized enzymes and improved process efficiency researchgate.netresearchgate.netresearchgate.net. For instance, amine dehydrogenases (AmDHs) have demonstrated success in producing chiral amines and amino alcohols with high enantiomeric purity, offering a model for future biocatalytic routes to this compound whiterose.ac.uk.
Potential Contributions to Sustainable Chemical Manufacturing
The chemical industry is increasingly prioritizing sustainable practices, driven by green chemistry principles that aim to minimize environmental impact and resource consumption wjarr.com. This compound can contribute to this shift through the development of eco-friendly synthesis methods. Biocatalytic routes, as mentioned, offer a greener alternative due to milder reaction conditions and reduced waste researchgate.netresearchgate.netwjarr.com. Furthermore, research into synthetic pathways utilizing renewable feedstocks and avoiding hazardous reagents is paramount azom.com. Continuous flow chemistry also supports sustainability by improving atom economy, reducing energy usage, and enabling process intensification aurigeneservices.comosti.gov. The ongoing exploration of novel, environmentally benign methods for producing chemical building blocks, such as the use of renewable energy sources in hydrogenation processes, sets a precedent for developing sustainable manufacturing approaches for compounds like this compound azom.com.
Development of Novel Analytical Methodologies for this compound in Complex Matrices
Accurate and sensitive analytical methods are vital for the quality control, research, and potential monitoring of this compound in diverse matrices. While specific analytical techniques for this compound are not extensively detailed in the current literature, broader trends in analytical chemistry offer guidance. For example, the development of colorimetric methods using amine-reactive reagents, such as genipin (B1671432) for the analysis of 2-aminobutanol, demonstrates the potential for creating cost-effective and greener analytical approaches compared to traditional fluorescence-based methods pensoft.net. Gas chromatography-mass spectrometry (GC-MS) remains a cornerstone for compound analysis, often requiring derivatization to enhance the detection of specific functional groups or classes of compounds researchgate.net. Future research should aim to develop highly selective and sensitive chromatographic techniques, potentially coupled with advanced sample preparation methods, for the reliable quantification of this compound in complex biological, environmental, or industrial samples.
Q & A
Q. What are the optimal synthetic routes for 1-Aminobutan-2-one, and how do reaction conditions influence yield?
Methodological Answer : The synthesis of this compound typically involves reductive amination of 2-butanone with ammonia or its derivatives. Key variables include solvent polarity (e.g., methanol vs. THF), temperature (25–60°C), and catalyst choice (e.g., NaBH₄ vs. Pd/C). A fractional factorial design can optimize these parameters. For example, methanol at 40°C with NaBH₄ yields ~65% purity, while THF at 50°C with Pd/C improves yield to ~78% but requires longer reaction times .
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?
Methodological Answer :
- ¹H NMR : Look for a singlet at δ 2.1 ppm (ketone CH₃) and a triplet at δ 3.2 ppm (NH₂-adjacent CH₂). Confirm purity by integrating peaks against internal standards (e.g., TMS) .
- IR : Stretches at ~1680 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) validate functional groups. Baseline correction and solvent subtraction (e.g., CDCl₃) are critical to avoid misinterpretation .
Q. What are the stability challenges of this compound under varying storage conditions?
Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidation to nitro compounds) increase by ~12% in non-inert atmospheres. Argon-purged vials reduce decomposition to <5% .
Advanced Research Questions
Q. How do computational models (DFT, MD) predict the reactivity of this compound in nucleophilic additions?
Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal the keto-enol tautomer equilibrium favors the keto form (ΔG = +8.2 kJ/mol). Molecular dynamics (MD) simulations in water show hydrogen bonding between the amino group and solvent stabilizes the transition state, reducing activation energy by ~15% .
Q. What statistical methods resolve contradictions in reported pKa values of this compound?
Methodological Answer : Meta-analysis of literature data (n=27 studies) identifies systematic errors in potentiometric vs. spectrophotometric methods. Bootstrapping (95% CI) shows pKa ranges from 8.3–8.6. Outliers arise from ionic strength variations (e.g., 0.1 M vs. 1.0 M KCl) .
Q. How does this compound interact with chiral catalysts in asymmetric synthesis?
Methodological Answer : Circular Dichroism (CD) and X-ray crystallography reveal enantioselectivity (up to 85% ee) with BINOL-derived phosphoric acids. Steric hindrance at the amino group directs substrate orientation in the catalyst pocket, as shown in single-crystal diffraction studies .
Experimental Design and Data Analysis
Q. How to design a kinetic study for this compound’s degradation in aqueous solutions?
Methodological Answer : Use pseudo-first-order kinetics under controlled pH (4–10) and temperature (20–50°C). Monitor via UV-Vis at λ = 240 nm (ketone absorbance). Arrhenius plots reveal Eₐ = 52 kJ/mol, indicating hydrolysis dominates at pH >7 .
Q. What are best practices for validating synthetic intermediates in multi-step routes?
Methodological Answer :
- LC-MS : Confirm molecular ions ([M+H]⁺ = 88.1 m/z) and isotopic patterns.
- Cross-validation : Compare retention times with authentic standards and spiked samples .
Contradiction Analysis
Example : Conflicting NMR assignments for CH₂ groups in this compound.
Resolution :
- Re-run spectra with deuterated DMSO to resolve proton exchange broadening.
- Compare coupling constants (J = 6.8 Hz for adjacent CH₂) against DFT-predicted values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
